2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring three key moieties:
- A 2,5-dioxopyrrolidin-1-yl group, a lactam ring known for enhancing metabolic stability and binding affinity in drug design .
- A 1H-pyrazol-1-yl substituent, a heterocyclic motif frequently utilized in medicinal chemistry for its hydrogen-bonding capacity and tunable electronic properties.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(10-18-14(21)4-5-15(18)22)16-9-11(12-3-1-8-23-12)19-7-2-6-17-19/h1-3,6-8,11H,4-5,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZYABQGXQFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure combining a pyrrolidine ring with a pyrazole and thiophene moiety. The molecular formula is with a molecular weight of 327.34 g/mol. Its structural complexity suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process involves the formation of the pyrrolidine and subsequent substitution reactions leading to the final product. Detailed synthetic routes can be found in specialized literature focusing on heterocyclic chemistry.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing the pyrazole ring have shown effectiveness against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells.
A comparative study demonstrated that certain derivatives exhibited cytotoxic effects with percentage cytotoxicity values significantly higher than standard drugs like 5-fluorouracil. The efficacy was measured using the trypan blue exclusion method, where cell viability was assessed post-treatment.
| Compound | Cytotoxicity (%) | IC50 (µg/mL) |
|---|---|---|
| RA1 | 144.68 | 250 |
| RA4 | 153.90 | 200 |
| RA9 | 165.95 | 150 |
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structural features have also been evaluated for antimicrobial activity. The presence of the thiophene ring enhances the interaction with microbial targets, leading to significant inhibition zones in agar diffusion assays.
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- DNA Interaction : It may intercalate into DNA or interact with topoisomerases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have been documented where similar compounds have been tested for their biological activities:
-
Study on EAC Cells : A study involving the treatment of EAC-bearing mice showed that compounds RA1, RA4, and RA9 significantly increased lifespan compared to untreated controls.
- Results : Hematological parameters indicated a reduction in white blood cell counts and an increase in hemoglobin levels post-treatment.
- Antimicrobial Screening : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results for compounds containing the thiophene moiety.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Acetamide Analogues
Key Observations :
- The 1H-pyrazol-1-yl moiety in the target compound lacks the difluoromethyl or dimethyl substitutions seen in other pyrazole derivatives, which could impact electronic properties and metabolic stability .
Inferred Physicochemical and Pharmacological Properties
- Solubility: The thiophene group may reduce aqueous solubility compared to pyridine- or aminophenyl-containing analogues .
- Metabolic Stability: The dioxopyrrolidine lactam likely enhances stability relative to non-cyclic acetamides .
- Electron-Withdrawing Effects : Unlike Compound 189’s difluoromethyl groups, the target compound’s pyrazole lacks strong electron-withdrawing substituents, possibly affecting binding kinetics .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole-thiophene ethylamine backbone via nucleophilic substitution or cyclization reactions.
- Step 2 : Introduction of the 2,5-dioxopyrrolidin-1-yl group through amide coupling, often using coupling agents like EDC/HOBt or DCC.
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .
Optimal Conditions : - Temperature: 0–25°C for coupling reactions to minimize side products.
- Solvents: Polar aprotic solvents (DMF, DMSO) for solubility of intermediates.
- Catalysts: Triethylamine (TEA) as a base to facilitate amide bond formation .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- NMR Spectroscopy : and NMR to confirm proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm, pyrazole C-H at ~7.5 ppm) and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Peaks at ~1650–1750 cm for amide C=O and pyrrolidinone carbonyl groups .
Q. How can researchers perform initial biological activity screening for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase-Glo™).
- Cell-based assays : Evaluate cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response studies : Use a 10-point dilution series (0.1–100 µM) to determine IC values .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Computational modeling : Use density functional theory (DFT) to predict reactivity of intermediates and optimize solvent/catalyst combinations .
- In situ monitoring : Employ real-time FTIR or HPLC to track reaction progress and adjust conditions dynamically .
- By-product mitigation : Introduce scavenger resins (e.g., polymer-bound TEA) to sequester unreacted reagents .
Q. How should contradictory biological activity data across studies be resolved?
- Structural analogs comparison : Compare activity of derivatives (e.g., cyclopropyl vs. methyl substitutions on thiadiazole) to identify critical functional groups .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Use tools like ChemAxon or Schrödinger to correlate electronic properties (logP, polar surface area) with activity trends .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase domains) .
- X-ray crystallography : Co-crystallize the compound with its target to visualize binding interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
- RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells to identify affected pathways .
Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced activity?
- Substituent analysis : Replace the thiophene moiety with furan or pyridine rings to assess electronic effects on target affinity .
- Bioisosteric replacement : Swap the pyrrolidinone group with succinimide or maleimide to improve metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .
Methodological Best Practices
- Data validation : Triangulate results across orthogonal techniques (e.g., NMR + HRMS + X-ray) to confirm structural assignments .
- Negative controls : Include solvent-only and scrambled-sequence analogs in bioassays to rule out nonspecific effects .
- Open data sharing : Deposit synthetic protocols and spectral data in public repositories (e.g., PubChem, Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
